molecular formula C18H21NO B2504921 1-Benzhidril-3-metoxí-3-metilazetidina CAS No. 168144-41-0

1-Benzhidril-3-metoxí-3-metilazetidina

Número de catálogo: B2504921
Número CAS: 168144-41-0
Peso molecular: 267.372
Clave InChI: JOZOHWCUJSNUHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzhydryl-3-methoxy-3-methylazetidine is a chemical compound with the molecular formula C19H23NO. It is known for its unique structure, which includes an azetidine ring substituted with benzhydryl, methoxy, and methyl groups.

Aplicaciones Científicas De Investigación

1-Benzhydryl-3-methoxy-3-methylazetidine has a wide range of applications in scientific research:

Métodos De Preparación

The synthesis of 1-Benzhydryl-3-methoxy-3-methylazetidine typically involves several steps, starting with the preparation of the azetidine ring. One common method involves the reaction of benzhydryl chloride with 3-methoxy-3-methylazetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

1-Benzhydryl-3-methoxy-3-methylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .

Mecanismo De Acción

The mechanism of action of 1-Benzhydryl-3-methoxy-3-methylazetidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

1-Benzhydryl-3-methoxy-3-methylazetidine can be compared with other similar compounds, such as:

Actividad Biológica

1-Benzhydryl-3-methoxy-3-methylazetidine is a chemical compound with the molecular formula C19H23NO, characterized by its unique structural features, including a benzhydryl group and a methoxy substituent on a three-membered azetidine ring. This compound has garnered interest in both organic and medicinal chemistry due to its potential applications and biological activities.

  • Molecular Weight : 267.4 g/mol
  • Chemical Structure : The compound features an azetidine ring substituted with a benzhydryl group, methoxy group, and methyl group.
  • Solubility : Moderately soluble in water with varying solubility reported across different studies (e.g., 0.423 mg/ml) .

Synthesis Methods

The synthesis of 1-benzhydryl-3-methoxy-3-methylazetidine typically involves the reaction of 1-benzhydryl-3-methylazetidin-3-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. This method is crucial for introducing the methanesulfonate group, enhancing the compound's reactivity and applications .

The biological activity of 1-benzhydryl-3-methoxy-3-methylazetidine is primarily attributed to its interactions with specific molecular targets, including various enzymes and receptors. The compound may act as an inhibitor or activator of these targets, influencing metabolic pathways and cellular processes .

Pharmacological Studies

Research indicates that 1-benzhydryl-3-methoxy-3-methylazetidine exhibits potential pharmacological properties, making it a candidate for further investigation in drug development. Notably, it has been identified as a CYP2D6 inhibitor , which is significant for drug metabolism .

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameCYP InhibitionBiological Activity
1-Benzhydryl-3-methoxy-3-methylazetidineCYP2D6Potential anti-inflammatory effects
1-BenzhydrylazetidineNoModerate analgesic properties
1-Benzhydryl-3-(methoxymethyl)azetidineNoAntimicrobial activity
3-Aminomethyl-1-benzhydrylazetidineYesNeuroprotective effects

Case Studies

Several studies have explored the biological implications of 1-benzhydryl-3-methoxy-3-methylazetidine:

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine levels in macrophages, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative conditions.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, 1-benzhydryl-3-methoxy-3-methylazetidine exhibits low toxicity profiles; however, further comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.

Propiedades

IUPAC Name

1-benzhydryl-3-methoxy-3-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(20-2)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZOHWCUJSNUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a DMF (2 mL) solution of 1-benzhydryl-3-methylazetidin-3-ol (123 mg, 0.486 mmol), methyl iodide (33.2 μl, 0.534 mmol) and 60% sodium hydride (29 mg, 0.729 mmol) were added at 0° C. under a nitrogen stream, and the mixture was stirred for one hour at the same temperature. The reaction liquor was poured onto ice water, and the mixture was extracted with ethyl acetate. The extract was washed with ice water and saturated brine in this order, and then dried over anhydrous sodium sulfate. Sodium sulfate was removed, and then the solvent was concentrated under reduced pressure. The obtained residue was purified by thin layer chromatography (ethyl acetate/n-hexane=10/1, v/v), to obtain the title compound (38 mg, 29%) as an oily matter.
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
33.2 μL
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
29%

Synthesis routes and methods II

Procedure details

A slurry of 1-diphenylmethyl)-3-methyl-3-azetidinol hydrochloride (5.00 g, 17.2 mmol) in dry tetrahydrofuran (200 mL) was cooled with an ice bath to 0° C. and treated with sodium hydride (2.10 g of a 60% dispersion in oil, 51.8 mmol) under nitrogen. The cooling bath was removed and the mixture warmed to reflux temperature for 15 min. After cooling to room temperature, iodomethane (7.40 g, 3.22 mL, 51.8 mmol) was added. When the addition was completed, the reaction mixture was heated to reflux temperature for 15 hours. TLC analysis (9:1 hexane/ethyl acetate) revealed the methylation to be complete. The reaction mixture was quenched with saturated aqueous ammonium chloride. The mixture was transferred to a separatory funnel with ethyl acetate and water and then extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was chromatographed over silica gel, eluting with 9:1 ethyl acetate/hexane. Concentration of appropriate fractions afforded 2.30 g (50%) of the title compound as a colorless oil with MS(EI) 267 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.22 mL
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.